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Compound of Interest

Compound Name: 2-Methoxy-4-methylpyridine

Cat. No.: B011731

Introduction

2-Methoxy-4-methylpyridine, a substituted pyridine derivative, is a key intermediate in the
synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure,
characterized by a pyridine ring bearing a methoxy group at the 2-position and a methyl group
at the 4-position, imparts specific electronic and steric properties that are crucial for its
reactivity and application. Accurate and comprehensive spectroscopic characterization is
paramount for confirming the identity, purity, and structural integrity of this compound during
synthesis and quality control processes.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)
and infrared (IR) spectral data of 2-Methoxy-4-methylpyridine. Designed for researchers,
scientists, and drug development professionals, this document offers a detailed interpretation of
the spectral features, supported by established scientific principles and experimental data.
Furthermore, it outlines standardized protocols for acquiring high-quality spectral data,

ensuring reproducibility and reliability in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms. For 2-
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Methoxy-4-methylpyridine, both *H and 3C NMR spectroscopy offer unambiguous
confirmation of its structure.

'H NMR Spectral Data

The *H NMR spectrum of 2-Methoxy-4-methylpyridine provides a unique fingerprint of the
proton environments within the molecule. The chemical shifts, multiplicities, and coupling
constants of the proton signals are highly informative.

Table 1: *H NMR Spectral Data for 2-Methoxy-4-methylpyridine

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.02 d 1H H-6
6.69 d 1H H-5
6.55 S 1H H-3
3.91 S 3H OCHs
2.28 S 3H CHs

Solvent: CDCls, Reference: TMS (0 ppm)
1.1.1. Interpretation of the tH NMR Spectrum

The downfield signal at 8.02 ppm is assigned to the proton at the 6-position (H-6) of the
pyridine ring. Its doublet multiplicity arises from coupling with the adjacent proton at the 5-
position (H-5). The electron-withdrawing effect of the nitrogen atom in the pyridine ring and the
deshielding effect of the neighboring methoxy group contribute to this downfield shift.

The proton at the 5-position (H-5) appears as a doublet at 6.69 ppm due to its coupling with H-
6. The signal at 6.55 ppm is a singlet and is assigned to the proton at the 3-position (H-3). The
absence of adjacent protons results in a singlet multiplicity.

The sharp singlet at 3.91 ppm, integrating to three protons, is characteristic of the methoxy
group (-OCHs). The singlet at 2.28 ppm, also integrating to three protons, is assigned to the
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methyl group (-CHs) at the 4-position.

3C NMR Spectral Data

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Spectral Data for 2-Methoxy-4-methylpyridine

Chemical Shift (0, ppm) Assignment
164.40 C-2

149.72 C-6

146.31 C-4

118.21 C-5

110.88 C-3

53.17 OCHs

20.81 CHs

Solvent: CDCIs, Reference: TMS (0 ppm)
1.2.1. Interpretation of the 13C NMR Spectrum

The carbon atom attached to the electron-donating methoxy group (C-2) is significantly
deshielded and appears at the lowest field (164.40 ppm). The other sp2 hybridized carbons of
the pyridine ring appear in the aromatic region (110-150 ppm). The C-6 carbon (149.72 ppm) is
downfield due to its proximity to the electronegative nitrogen atom. The quaternary carbon C-4,
attached to the methyl group, resonates at 146.31 ppm. The C-5 and C-3 carbons appear at
118.21 ppm and 110.88 ppm, respectively.

The carbon of the methoxy group (OCH:s) is observed at 53.17 ppm, a typical value for an sp3
hybridized carbon attached to an oxygen atom. The methyl group carbon (CHs) at the 4-
position appears at the highest field (20.81 ppm).

Experimental Protocol for NMR Spectroscopy
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1.3.1. Sample Preparation
» Weigh approximately 10-20 mg of 2-Methoxy-4-methylpyridine into a clean, dry NMR tube.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently agitate until the sample is completely dissolved.
1.3.2. Data Acquisition
e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

e For IH NMR, use a standard single-pulse experiment. Key parameters should include a
spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

e For 3C NMR, use a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and
a larger number of scans (typically 512 or more) will be required to obtain a spectrum with
adequate signal-to-noise.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-Methoxy-4-methylpyridine displays characteristic absorption
bands corresponding to the vibrations of its various bonds.

While a dedicated experimental IR spectrum for 2-Methoxy-4-methylpyridine is not readily
available in public databases, the vibrational modes can be reliably predicted based on the
analysis of closely related compounds, such as 2-Methoxy-6-methylpyridine.[2]

Table 3: Predicted IR Absorption Bands for 2-Methoxy-4-methylpyridine
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Interpretation of the IR Spectrum

e C-H Stretching Region (3100-2850 cm~1): The spectrum is expected to show medium

intensity peaks above 3000 cm~! corresponding to the aromatic C-H stretching vibrations of

the pyridine ring. Below 3000 cm™1, stronger absorptions will arise from the symmetric and

asymmetric stretching of the C-H bonds in the methyl and methoxy groups.

» Pyridine Ring Vibrations (1600-1430 cm~1): The characteristic stretching vibrations of the

C=C and C=N bonds within the pyridine ring are expected to appear as two or more strong

to medium bands in this region.

e C-H Bending Vibrations (1470-1370 cm~1): The asymmetric and symmetric bending

vibrations of the methyl group will give rise to medium to weak absorptions in this range.
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e C-O Stretching Vibrations (1270-1010 cm~1): The strong absorption band expected around
1270-1230 cm~1 is due to the asymmetric C-O-C stretching of the aryl methyl ether linkage.
A medium intensity band corresponding to the symmetric C-O-C stretch is anticipated around
1050-1010 cm~1.

o Out-of-Plane Bending (Below 900 cm~1): The pattern of C-H out-of-plane bending vibrations
in this region can provide information about the substitution pattern of the pyridine ring.

Experimental Protocol for IR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small drop of liquid 2-Methoxy-4-methylpyridine directly onto the ATR crystal.

 Alternatively, if the sample is a solid, place a small amount of the solid on the crystal and
apply pressure using the ATR accessory's pressure arm to ensure good contact.

2.2.2. Data Acquisition

Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

Record a background spectrum of the empty, clean ATR crystal before running the sample.

Collect the sample spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio.

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the structural features of 2-Methoxy-
4-methylpyridine and its key spectroscopic signals.
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Caption: Correlation of structural units of 2-Methoxy-4-methylpyridine with their characteristic
NMR and IR spectral signals.

Conclusion

This technical guide has provided a comprehensive overview of the NMR and IR spectral data
for 2-Methoxy-4-methylpyridine. The detailed analysis of the *H and 3C NMR spectra allows
for unambiguous structural confirmation, while the interpretation of the characteristic IR
absorption bands facilitates the identification of key functional groups. The experimental
protocols outlined herein provide a standardized approach for obtaining high-quality spectral
data, ensuring consistency and reliability in research and development settings. By
understanding the spectroscopic fingerprint of 2-Methoxy-4-methylpyridine, researchers can
confidently verify its identity and purity, which is essential for its successful application in the
synthesis of advanced materials and bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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